Tert-butyl ethyl fumarate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Ethyl Fumarate
Esterification Approaches
Esterification remains the most direct and widely utilized method for the synthesis of tert-butyl ethyl fumarate (B1241708). This typically involves the reaction of a fumaric acid monoester with an appropriate alcohol in the presence of activating agents and catalysts.
The Steglich esterification is a highly effective method for forming esters under mild, neutral conditions, making it particularly suitable for synthesizing acid-sensitive compounds like tert-butyl esters. organic-chemistry.orgwikipedia.orgyoutube.com The reaction was first described by Wolfgang Steglich in 1978 and utilizes a carbodiimide, typically N,N′-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgsynarchive.com A well-documented procedure involves the reaction of monoethyl fumarate with tert-butyl alcohol to produce tert-butyl ethyl fumarate in high yield. orgsyn.org This method is favored because it avoids the harsh acidic conditions of Fischer esterification, under which tert-butyl alcohol is prone to dehydration to form isobutene. organic-chemistry.orgyoutube.com
The Steglich esterification mechanism relies on the catalytic activity of 4-dimethylaminopyridine (DMAP). nih.gov While the reaction can proceed without DMAP, its presence significantly accelerates the esterification and suppresses side reactions. wikipedia.orgorganic-chemistry.org DMAP functions as a potent nucleophilic catalyst and acyl transfer agent. organic-chemistry.orgnih.gov The process begins with the activation of the carboxylic acid (monoethyl fumarate) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org DMAP, being a stronger nucleophile than the alcohol (tert-butyl alcohol), rapidly attacks this intermediate. organic-chemistry.org This step forms an N-acylpyridinium species, which is a highly reactive "active ester". organic-chemistry.org This intermediate is not susceptible to the intramolecular rearrangement that can plague the O-acylisourea, thus preventing the formation of the N-acylurea byproduct. wikipedia.org The alcohol then attacks the activated N-acylpyridinium intermediate, leading to the formation of the desired ester (this compound) and regeneration of the DMAP catalyst. organic-chemistry.org
N,N′-Dicyclohexylcarbodiimide (DCC) serves as the condensing or coupling agent in the Steglich esterification. wikipedia.org Its primary role is to activate the carboxylic acid group of monoethyl fumarate. researchgate.net DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is essentially an activated form of the acid, comparable in reactivity to an acid anhydride (B1165640). organic-chemistry.org This activation facilitates the subsequent nucleophilic attack by either DMAP or, more slowly, the alcohol. organic-chemistry.orgwikipedia.org A key characteristic of this reaction is that DCC formally removes a molecule of water generated during the condensation, converting itself into the insoluble and stable byproduct, N,N′-dicyclohexylurea (DCU). wikipedia.org The formation of this insoluble urea (B33335) is a thermodynamic driving force for the reaction and allows for its easy removal from the reaction mixture by filtration. orgsyn.org
The successful synthesis of this compound via the Steglich protocol depends on carefully controlled reaction parameters. The reaction is typically conducted at room temperature, as the mild conditions are sufficient for the catalyzed reaction to proceed efficiently. wikipedia.orgorgsyn.org
Solvent Systems: Aprotic solvents are preferred for the Steglich esterification to avoid interference with the reactive intermediates. Dichloromethane (B109758) is a commonly used solvent due to its inertness and ability to dissolve the reactants while allowing for the precipitation of the DCU byproduct. orgsyn.org Other polar aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and acetonitrile (B52724) can also be employed. orgsyn.orgrsc.org
Temperature Control: The reaction is generally initiated at 0°C during the addition of DCC to moderate the initial exothermic reaction and then allowed to proceed at room temperature. organic-chemistry.org This control helps to minimize potential side reactions.
Reagent Stoichiometry: The stoichiometry of the reagents is critical for maximizing yield and minimizing byproducts. An excess of the alcohol is often used to drive the reaction towards completion. In a typical preparation of this compound, a significant excess of tert-butyl alcohol is used relative to the monoethyl fumarate. orgsyn.org The amount of DMAP is catalytic, usually around 5-10 mol%. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing the optimized reaction parameters from a literature procedure for the synthesis of this compound. orgsyn.org
| Parameter | Value/Condition | Purpose |
| Carboxylic Acid | Monoethyl fumarate | Starting material |
| Alcohol | tert-Butyl alcohol (3.0 eq) | Reactant; used in excess to drive equilibrium |
| Coupling Agent | DCC (1.1 eq) | Activates the carboxylic acid |
| Catalyst | DMAP (0.08 eq) | Nucleophilic catalyst to accelerate the reaction |
| Solvent | Dichloromethane | Inert reaction medium |
| Temperature | Cooled to 0°C, then stirred at 20°C | Control of reaction rate and side reactions |
| Reaction Time | 2-4 hours | Time for reaction completion |
While the Steglich esterification is highly efficient for laboratory-scale synthesis, several factors must be considered for scalability. mdpi.com A primary challenge is the formation of the N,N′-dicyclohexylurea (DCU) byproduct. While its insolubility in solvents like dichloromethane facilitates removal by filtration on a small scale, handling large quantities of this solid can be cumbersome in industrial processes. orgsyn.org Furthermore, with increasing steric hindrance or on a larger scale, the formation of the N-acylurea side product can become more significant, which reduces the yield and complicates purification. wikipedia.orgorgsyn.org The cost of DCC and DMAP can also be a consideration for large-scale industrial synthesis. Despite these challenges, the mild conditions and high yields make it a valuable method for producing high-value or sensitive compounds. nih.gov
Beyond the Steglich protocol, other esterification methods can be adapted for the synthesis of unsymmetrical diesters like this compound, although each comes with its own set of advantages and limitations.
Transesterification: This method involves the conversion of one ester into another by reaction with an alcohol. For instance, diethyl fumarate could potentially be reacted with potassium tert-butoxide in an appropriate solvent to exchange one of the ethyl groups for a tert-butyl group. researchgate.net Transesterification can be catalyzed by acids or bases. organic-chemistry.org However, achieving selective mono-transesterification to yield the unsymmetrical product can be challenging and may lead to a mixture of starting material, desired product, and di-tert-butyl fumarate.
Carboxylate Alkylation: This strategy involves the reaction of a carboxylate salt with an alkylating agent. organicreactions.orgucla.edu To synthesize this compound, one could start with the potassium salt of monoethyl fumarate and react it with a tert-butylating agent, such as tert-butyl bromide. This SN2 type reaction is effective for many primary and secondary alkyl halides. ucla.edu However, the use of a tertiary alkyl halide like tert-butyl bromide under these conditions is highly prone to elimination (E2) reactions, which would form isobutene instead of the desired ester. Therefore, this method is generally not suitable for creating tert-butyl esters. commonorganicchemistry.com
Acylation with Acid Chlorides: This is a robust, two-step method for ester formation. commonorganicchemistry.com First, the starting carboxylic acid (monoethyl fumarate) is converted to its more reactive acid chloride derivative, monoethyl fumaroyl chloride, using a reagent like thionyl chloride or oxalyl chloride. youtube.com The purified acid chloride is then reacted with the alcohol (tert-butyl alcohol) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. chemguide.co.uk This method is often high-yielding but requires the handling of moisture-sensitive and corrosive acid chlorides. youtube.com
Steglich Esterification Protocol
Precursor Compounds and Starting Materials
The efficient synthesis of this compound relies on the availability of key precursors, primarily monoethyl fumarate and tert-butyl alcohol. These starting materials are foundational to the strategic esterification process that leads to the desired mixed diester.
A well-documented and effective method for the synthesis of this compound is the derivatization of monoethyl fumarate through a process known as the Steglich esterification. orgsyn.orgwikipedia.orgnih.gov This method is particularly advantageous as it employs mild reaction conditions, making it suitable for substrates that may be sensitive to more traditional, harsher esterification techniques. wikipedia.orgnih.gov
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid group of monoethyl fumarate. orgsyn.orgnih.govorganic-chemistry.org This activation facilitates the nucleophilic attack by the sterically hindered tert-butyl alcohol. The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP), which significantly accelerates the esterification and suppresses potential side reactions. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org
In a typical laboratory procedure, monoethyl fumarate is dissolved in a dry, aprotic solvent like dichloromethane, along with tert-butyl alcohol and a catalytic amount of DMAP. orgsyn.org The reaction mixture is cooled, and DCC is added. The reaction then proceeds at room temperature. The DCC activates the carboxylic acid of monoethyl fumarate by forming an O-acylisourea intermediate, which is highly reactive towards nucleophiles. organic-chemistry.org DMAP then reacts with this intermediate to form a reactive acylpyridinium species, which is subsequently attacked by tert-butyl alcohol to yield the this compound and the byproduct, dicyclohexylurea (DCU). nih.govorganic-chemistry.org The insoluble DCU can be easily removed by filtration, simplifying the purification of the final product. orgsyn.orgwikipedia.org This method has been reported to produce this compound in good yields, typically in the range of 76-81%. orgsyn.org
The use of tert-butyl alcohol as a reactant in esterification presents a unique set of challenges primarily due to its bulky tertiary structure, which results in significant steric hindrance. organic-chemistry.org Traditional acid-catalyzed esterification methods, such as the Fischer esterification, are often inefficient for tertiary alcohols like tert-butyl alcohol. Under the strong acidic conditions and elevated temperatures of Fischer esterification, tert-butyl alcohol is prone to dehydration, leading to the formation of isobutene. organic-chemistry.org
The Steglich esterification, however, provides a mild and effective alternative for the incorporation of the tert-butyl group. wikipedia.orgorganic-chemistry.org In this reaction, tert-butyl alcohol acts as the nucleophile that attacks the activated carboxylic acid derivative of monoethyl fumarate. The success of this reaction is largely attributed to the specific roles of the coupling agent (DCC) and the catalyst (DMAP).
DCC activates the carboxylic acid group of monoethyl fumarate, forming a highly reactive O-acylisourea intermediate. nih.govorganic-chemistry.org This activation is crucial because it makes the carboxyl carbon more susceptible to nucleophilic attack, even by a sterically hindered and weakly nucleophilic alcohol like tert-butyl alcohol.
DMAP plays a critical catalytic role by acting as an acyl transfer agent. nih.govorganic-chemistry.orgutrgv.edu It is a more potent nucleophile than tert-butyl alcohol and rapidly reacts with the O-acylisourea intermediate to form an N-acylpyridinium ion. organic-chemistry.org This new intermediate is significantly more reactive towards the alcohol and is not prone to the intramolecular rearrangement that can form a stable N-acylurea byproduct, a common issue in DCC-mediated couplings without DMAP. wikipedia.orgorganic-chemistry.org The subsequent reaction of the N-acylpyridinium ion with tert-butyl alcohol proceeds efficiently to form the desired tert-butyl ester, regenerating the DMAP catalyst in the process. organic-chemistry.orgutrgv.edu
Therefore, the role of tert-butyl alcohol in this synthetic methodology is that of a sterically demanding nucleophile whose reactivity is successfully harnessed through the use of specific activating and catalytic agents that operate under mild conditions, thereby avoiding the undesirable side reactions that plague traditional esterification methods. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of Tert Butyl Ethyl Fumarate
Hydrolytic Degradation Pathways
The ester linkages in tert-butyl ethyl fumarate (B1241708) are susceptible to hydrolysis under both acidic and basic conditions. The differential nature of the tert-butyl and ethyl ester groups leads to distinct reactivity profiles and degradation products.
While specific kinetic studies on the acid-catalyzed hydrolysis of tert-butyl ethyl fumarate are not extensively documented in the literature, the general mechanism for acid-catalyzed ester hydrolysis can be applied. The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of either tert-butanol (B103910) or ethanol (B145695) then yields the corresponding carboxylic acid.
Due to the stability of the tert-butyl cation, the hydrolysis of the tert-butyl ester is expected to proceed through a mechanism with significant carbocation character, particularly under strongly acidic conditions. This pathway involves the cleavage of the alkyl-oxygen bond. In contrast, the ethyl ester is more likely to hydrolyze via the more common acyl-oxygen cleavage pathway.
A study on the acid-catalyzed hydrolysis of dialkyl α-hydroxybenzylphosphonates indicated that electron-withdrawing substituents increase the rate of hydrolysis. nih.gov While not a direct analogue, this suggests that the electronic environment of the ester group plays a crucial role in its susceptibility to hydrolysis. In the case of this compound, the relative rates of hydrolysis of the two ester groups would be influenced by both steric and electronic factors.
Table 1: Postulated Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Hydrolysis Site | Products |
| This compound | Tert-butyl ester | Fumaric acid monoethyl ester, Tert-butanol |
| This compound | Ethyl ester | Fumaric acid mono-tert-butyl ester, Ethanol |
| Fumaric acid monoethyl ester | Ethyl ester | Fumaric acid, Ethanol |
| Fumaric acid mono-tert-butyl ester | Tert-butyl ester | Fumaric acid, Tert-butanol |
This table is based on general principles of ester hydrolysis and analogies with related compounds.
Base-catalyzed hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester groups. This reaction is generally considered irreversible for simple esters as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.
The steric hindrance of the bulky tert-butyl group is expected to significantly influence the rate of hydrolysis of the tert-butyl ester compared to the ethyl ester. The ethyl ester, being less sterically hindered, is anticipated to be more susceptible to nucleophilic attack by the hydroxide ion. Therefore, selective hydrolysis of the ethyl ester can potentially be achieved under controlled basic conditions.
The mechanism for the base-catalyzed hydrolysis of both ester groups proceeds through a tetrahedral intermediate, followed by the elimination of the corresponding alkoxide (tert-butoxide or ethoxide). The alkoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Table 2: Expected Relative Reactivity in Base-Catalyzed Hydrolysis
| Ester Group | Steric Hindrance | Expected Relative Rate of Hydrolysis |
| Ethyl ester | Lower | Faster |
| Tert-butyl ester | Higher | Slower |
This table is based on established principles of steric effects in reaction kinetics.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the presence of two electron-withdrawing carboxylate groups. This makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.
The planar nature of the double bond in this compound allows for the possibility of stereoselective addition reactions. The approach of a reagent to either face of the double bond can lead to the formation of stereoisomers. The presence of the bulky tert-butyl group may influence the stereochemical outcome of such reactions by directing the incoming reagent to the less hindered face of the molecule. However, specific studies on stereoselective additions to this compound are limited. For analogous compounds like diethyl fumarate, stereospecific additions have been observed in reactions such as bromination, where the anti-addition of bromine leads to the formation of a specific diastereomer.
As a classic Michael acceptor, the double bond of this compound is susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.org These nucleophiles, known as Michael donors, include enolates, amines, thiols, and other soft nucleophiles. masterorganicchemistry.comspcmc.ac.inyoutube.com The reaction involves the addition of the nucleophile to the β-carbon of the fumarate, leading to the formation of a new carbon-nucleophile bond.
A well-documented example with a similar compound is the reaction between diethyl malonate (a Michael donor) and diethyl fumarate (a Michael acceptor) in the presence of a base. wikipedia.org This reaction results in the formation of a tetraethyl ester. By analogy, this compound is expected to react similarly with various Michael donors. The stereochemistry of the newly formed chiral centers in the product would depend on the specific reactants and reaction conditions.
Table 3: Examples of Michael Donors for Reaction with Fumarates
| Class of Michael Donor | Specific Example |
| Malonic esters | Diethyl malonate |
| β-Ketoesters | Ethyl acetoacetate |
| Cyanocetates | Ethyl cyanoacetate |
| Nitroalkanes | Nitromethane |
| Amines | Piperidine |
| Thiols | Thiophenol |
This table is based on known Michael addition reactions with dialkyl fumarates. wikipedia.orgmasterorganicchemistry.comspcmc.ac.inyoutube.com
This compound, with its electron-deficient double bond, is a competent dienophile in Diels-Alder reactions. masterorganicchemistry.com This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The stereochemistry of the dienophile is retained in the product. chemtube3d.commasterorganicchemistry.com Since this compound is a trans-alkene, the two ester groups will be trans to each other in the resulting cyclohexene (B86901) derivative.
For instance, the reaction of diethyl fumarate with a diene like 1,3-butadiene (B125203) yields a cyclohexene derivative where the two ethyl carboxylate groups are in a trans relationship. chemtube3d.com Similarly, the Diels-Alder reaction of this compound with a symmetric diene would result in a product with a trans arrangement of the tert-butoxycarbonyl and ethoxycarbonyl groups. The use of a chiral diene or a chiral catalyst can induce stereoselectivity in the reaction, leading to the preferential formation of one enantiomer. Studies on the Diels-Alder reactions of dimethyl fumarate have shown that the stereoselectivity can be influenced by the reaction conditions and the presence of Lewis acid catalysts. tennessee.educdnsciencepub.com
Table 4: Stereochemical Outcome in Diels-Alder Reactions of Fumarates
| Dienophile | Diene | Stereochemistry of Product |
| Diethyl Fumarate (trans) | 1,3-Butadiene | Trans-disubstituted cyclohexene |
| Dimethyl Fumarate (trans) | Cyclopentadiene | Predominantly endo adduct with trans ester groups |
This table is based on established principles and examples of Diels-Alder reactions involving dialkyl fumarates. chemtube3d.commasterorganicchemistry.com
Reactions Involving the Ester Functional Group
The chemical reactivity of this compound is predominantly centered around its two distinct ester functionalities: a sterically hindered tert-butyl ester and a less sterically hindered ethyl ester. This structural asymmetry influences the regioselectivity of nucleophilic attacks on the carbonyl carbons of the ester groups. The following sections detail the transformation pathways involving these ester functional groups.
Transesterification Reactions with Alcohols
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, the differential reactivity of the two ester groups is a key consideration. The tert-butyl group is significantly bulkier than the ethyl group, which generally makes the associated carbonyl carbon less accessible to nucleophilic attack. rsc.org
Under typical transesterification conditions, the ethyl ester is more likely to react selectively, or at a faster rate, than the tert-butyl ester. This is due to the lower steric hindrance around the ethyl ester's carbonyl group. The reaction equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing the alcohol byproduct (ethanol in this case). masterorganicchemistry.com
Acid-Catalyzed Transesterification:
In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification:
Under basic conditions, an alkoxide, which is a potent nucleophile, directly attacks the carbonyl carbon of the ester. masterorganicchemistry.com This method is often faster but can be complicated by saponification if water is present.
The table below illustrates the expected products and hypothetical yields for the transesterification of this compound with various alcohols under conditions that would favor the reaction at the less sterically hindered ethyl ester position.
Table 1: Hypothetical Transesterification of this compound with Various Alcohols
| Reactant Alcohol | Catalyst | Product | Hypothetical Yield (%) |
|---|---|---|---|
| Methanol (B129727) | H₂SO₄ (cat.) | tert-Butyl methyl fumarate | 85 |
| Isopropanol | NaO-iPr (cat.) | tert-Butyl isopropyl fumarate | 78 |
| Benzyl (B1604629) alcohol | H₂SO₄ (cat.) | tert-Butyl benzyl fumarate | 82 |
Conversion to Other Carboxylic Acid Derivatives (e.g., Amides, Anhydrides)
The ester groups of this compound can be converted into other carboxylic acid derivatives, such as amides. Direct conversion to anhydrides from the diester is less common.
Conversion to Amides:
The direct reaction of esters with amines to form amides, known as aminolysis, is generally a slow process and often requires harsh conditions or specific catalysts. mdpi.com A more practical and efficient approach for converting the tert-butyl ester of this compound into an amide involves a one-pot synthesis via an in-situ generated acid chloride intermediate. acs.orgresearchgate.netorganic-chemistry.org
This method utilizes a chlorinating agent, such as α,α-dichlorodiphenylmethane, in the presence of a catalyst like tin(II) chloride (SnCl₂), to selectively convert the tert-butyl ester into a reactive acid chloride. acs.orgresearchgate.netorganic-chemistry.org This intermediate then readily reacts with a variety of amines to produce the corresponding amides in high yields under mild conditions. acs.orgresearchgate.netorganic-chemistry.org The ethyl ester is expected to be less reactive under these specific conditions, which are tailored for tert-butyl ester conversion. organic-chemistry.org
The general reaction scheme is as follows:
In-situ formation of the acid chloride: this compound reacts with the chlorinating agent and catalyst.
Amidation: The resulting mono-acid chloride of ethyl fumarate reacts with an amine to form the corresponding amide.
The table below presents the expected products and hypothetical yields for the conversion of this compound to various amides using this one-pot method.
Table 2: Hypothetical Conversion of this compound to Amides via In-situ Acid Chloride Formation
| Reactant Amine | Product | Hypothetical Yield (%) |
|---|---|---|
| Aniline | Ethyl (E)-4-(phenylamino)-4-oxobut-2-enoate | 90 |
| Benzylamine | Ethyl (E)-4-(benzylamino)-4-oxobut-2-enoate | 88 |
| Diethylamine | Ethyl (E)-4-(diethylamino)-4-oxobut-2-enoate | 85 |
Conversion to Anhydrides:
The direct conversion of a stable diester like this compound to a cyclic fumaric anhydride (B1165640) is not a synthetically straightforward or common transformation. The industrial preparation of fumaric anhydride typically involves processes starting from maleic anhydride, which is an isomer of fumaric anhydride. guidechem.com The formation of a linear anhydride from the diester would require more complex multi-step synthetic routes, likely involving the selective hydrolysis of one ester group to a carboxylic acid, conversion of the acid to an acid chloride, and subsequent reaction with a carboxylate.
Advanced Spectroscopic and Structural Elucidation of Tert Butyl Ethyl Fumarate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of tert-butyl ethyl fumarate (B1241708). Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of tert-butyl ethyl fumarate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that correspond to the different sets of protons in the molecule. The analysis confirms the presence of the ethyl group, the tert-butyl group, and the vinylic protons of the fumarate backbone.
A published spectrum provides the following absorptions orgsyn.org:
A singlet at approximately δ 6.77 ppm is assigned to the two equivalent vinylic protons (CH=CH). The singlet nature indicates their chemical and magnetic equivalence, a hallmark of the symmetric fumarate structure.
A quartet at δ 4.23 ppm with a coupling constant of J = 7.5 Hz corresponds to the two methylene (B1212753) protons (-CH₂-) of the ethyl ester group. The quartet splitting pattern arises from the coupling with the adjacent methyl protons.
A singlet at δ 1.50 ppm is attributed to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). The high degree of symmetry results in a single, unsplit resonance.
A triplet at δ 1.30 ppm with a coupling constant of J = 7.5 Hz represents the three methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 6.77 | Singlet | 2H | N/A | Vinylic Protons (CH=CH) |
| 4.23 | Quartet | 2H | 7.5 | Ethyl Methylene Protons (O-CH₂-CH₃) |
| 1.50 | Singlet | 9H | N/A | tert-Butyl Protons (-C(CH₃)₃) |
| 1.30 | Triplet | 3H | 7.5 | Ethyl Methyl Protons (O-CH₂-CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbonyl Carbons (C=O): Two signals are expected in the range of δ 164-166 ppm . The carbon of the ethyl ester and the tert-butyl ester will have slightly different chemical shifts.
Vinylic Carbons (CH=CH): A signal for the two equivalent olefinic carbons is predicted to appear around δ 133-135 ppm .
tert-Butyl Group Carbons: The quaternary carbon (-C(CH₃)₃) is expected around δ 81-83 ppm , while the methyl carbons (-C(CH₃)₃) should appear near δ 28 ppm .
Ethyl Group Carbons: The methylene carbon (-OCH₂-) is predicted to be in the δ 61-63 ppm range, and the terminal methyl carbon (-CH₃) is expected around δ 14 ppm .
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~165.5 | Carbonyl Carbon (tert-Butyl Ester) |
| ~165.0 | Carbonyl Carbon (Ethyl Ester) |
| ~134.0 | Vinylic Carbons (CH=CH) |
| ~82.0 | Quaternary Carbon of tert-Butyl Group |
| ~61.5 | Methylene Carbon of Ethyl Group (-OCH₂-) |
| ~28.1 | Methyl Carbons of tert-Butyl Group |
| ~14.2 | Methyl Carbon of Ethyl Group (-CH₃) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups within this compound by detecting their characteristic vibrational frequencies.
In FTIR spectroscopy, the most prominent absorption bands are expected for the carbonyl (C=O) and carbon-oxygen (C-O) bonds due to their strong dipole moments. The C=O stretching vibration of the α,β-unsaturated ester typically appears as a strong band in the 1715-1730 cm⁻¹ region bldpharm.com. The C=C double bond of the fumarate gives rise to a stretch around 1640-1680 cm⁻¹ bldpharm.com. Various C-O stretching vibrations for the ester groups will be present in the 1100-1300 cm⁻¹ region, while C-H stretching and bending vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the polar carbonyl group shows a weaker signal in Raman than in IR, the non-polar C=C double bond of the fumarate backbone is expected to produce a strong Raman signal around 1640-1680 cm⁻¹ dtu.dkchemsrc.com. The symmetric vibrations of the alkyl groups are also readily detectable.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850 - 3000 | FTIR, Raman |
| C=O (α,β-Unsaturated Ester) | Stretch | 1715 - 1730 | FTIR (Strong), Raman (Moderate) |
| C=C (trans-Alkene) | Stretch | 1640 - 1680 | Raman (Strong), FTIR (Variable) |
| C-H (Alkyl) | Bend | 1370 - 1470 | FTIR, Raman |
| C-O (Ester) | Stretch | 1100 - 1300 | FTIR (Strong), Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₀H₁₆O₄, corresponding to an exact mass of approximately 200.105 Da whitman.edu.
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 200. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals uni-saarland.degoogle.com. Key fragmentation pathways for esters include α-cleavage and the loss of alkyl or alkoxy groups.
The most characteristic fragment would likely arise from the loss of a tert-butyl radical to form a stable tert-butyl cation at m/z 57 . Alternatively, the loss of the entire tert-butyl group from the molecular ion would yield a fragment at m/z 143 ([M-57]⁺). Another significant fragmentation would be the loss of isobutylene (B52900) (56 Da) via rearrangement, leading to a peak at m/z 144 . Cleavage can also result in the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 155 .
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 200 | [C₁₀H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical |
| 155 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 144 | [M - C₄H₈]⁺˙ | Loss of isobutylene |
| 143 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fumarate esters ijcrt.orgresearchgate.netthieme-connect.com. A reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment. In such a method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer researchgate.netresearchgate.net. Detection is often achieved using a UV detector set at a wavelength around 210 nm, where the α,β-unsaturated carbonyl system exhibits strong absorbance researchgate.net. This method can effectively separate this compound from potential impurities such as fumaric acid, monoethyl fumarate, and its geometric isomer, tert-butyl ethyl maleate.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like fumarate esters. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. A typical GC method would involve a non-polar or weakly polar column. GC-MS provides the dual benefit of separation by GC and identification by MS, allowing for the confident identification of the main component and any impurities based on their retention times and fragmentation patterns.
Applications of Tert Butyl Ethyl Fumarate in Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Organic Architectures
The distinct reactivity of the two ester functionalities in tert-butyl ethyl fumarate (B1241708) makes it a valuable synthon for constructing intricate organic molecules.
The synthesis of tert-butyl ethyl fumarate itself is a notable example of selective esterification. It is commonly prepared by the reaction of monoethyl fumarate with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorgsyn.org This method highlights the ability to introduce the bulky tert-butyl group under relatively mild conditions. orgsyn.org The differential reactivity of the ester groups is a key feature; for instance, the ethyl ester can be selectively hydrolyzed under alkaline conditions, leaving the tert-butyl group intact, which can be a useful strategy in multi-step syntheses. orgsyn.org This differential reactivity allows for the sequential functionalization of the fumarate backbone, enabling the synthesis of a variety of novel, unsymmetrically substituted esters. These derivatives are valuable intermediates in the synthesis of more complex target molecules. researchgate.net
A common synthetic route to this compound is detailed in the table below:
| Reactants | Reagents | Solvent | Yield |
| Monoethyl fumarate, tert-butyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Dichloromethane (B109758) | 76-81% orgsyn.orgorgsyn.org |
The utility of this compound as an intermediate is well-documented in various multi-step synthetic sequences. nih.govchegg.comlibretexts.org The tert-butyl group often serves as a protecting group for a carboxylic acid functionality. google.com Its stability under a range of reaction conditions, coupled with its susceptibility to cleavage under specific acidic conditions, makes it an ideal choice for this role. For example, in the total synthesis of complex natural products, a tert-butyl ester can mask a carboxylic acid group while other parts of the molecule undergo transformation. nih.gov Subsequently, the tert-butyl group can be selectively removed to unveil the carboxylic acid for further reaction. This strategy has been employed in the synthesis of advanced intermediates for molecules like mitomycins. nih.gov The enamine character of derivatives prepared from this compound can also be exploited for specific homologation reactions. nih.gov
Role in Polymer Chemistry and Macromolecular Design
The carbon-carbon double bond in this compound, along with its ester functionalities, makes it a valuable monomer in polymer chemistry for creating materials with specific properties and architectures.
Fumarate-based polymers are known for their use in creating biocompatible and biodegradable hydrogels. While direct studies on this compound in hydrogels are not extensively detailed, the broader class of fumarate-containing polymers, such as poly(propylene fumarate), are used in the fabrication of hydrogels for tissue engineering applications. acs.org The double bond of the fumarate moiety allows for cross-linking through radical polymerization, forming a three-dimensional network structure that can absorb large amounts of water. acs.orgu-tokyo.ac.jp The properties of these hydrogels can be tuned by copolymerizing fumarate monomers with other molecules, such as polyethylene (B3416737) glycol (PEG), to create materials with varying degrees of swelling, mechanical strength, and biodegradability. acs.org
Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. sigmaaldrich.cnineosopen.org The unique reactivity of compounds like this compound can be exploited in the step-wise synthesis of dendrimeric structures. illinois.edu For instance, the ester functionalities can be used as points for attaching subsequent generations of dendritic branches. Supramolecular assemblies, which are complexes of molecules held together by non-covalent bonds, can also be designed using building blocks derived from such functionalized monomers. illinois.eduethernet.edu.et The specific stereochemistry and bulky nature of the tert-butyl group can influence the packing and self-assembly behavior of these macromolecules, leading to the formation of well-ordered nanostructures. illinois.edu
This compound can be copolymerized with various other vinyl monomers to modulate the properties of the resulting polymers. researchgate.netacs.org The bulky tert-butyl group influences the polymer's stereochemistry and chain flexibility. unlp.edu.ar For example, the radical polymerization of dialkyl fumarates with bulky ester groups, like di-tert-butyl fumarate, often leads to the formation of rigid polymers. researchgate.netunlp.edu.ar The incorporation of this compound into a polymer chain can affect its thermal properties, solubility, and mechanical characteristics. unlp.edu.argoogle.com Copolymerization studies of similar fumarates, like di-tert-butyl fumarate with other monomers, have been investigated to understand the reactivity ratios and the resulting polymer microstructures. researchgate.net These studies are crucial for designing polymers with desired performance characteristics for specific applications.
Contributions to Novel Reaction Methodologies and Catalysis
This compound serves as a significant substrate and product in the development and optimization of synthetic methodologies, particularly in the realm of esterification. Its synthesis is frequently cited as a model reaction, illustrating the efficiency and mildness of certain catalytic systems. The preparation of this mixed ester from monoethyl fumarate highlights a key challenge in organic synthesis: the selective esterification of a carboxylic acid in the presence of another ester group without inducing transesterification.
The most prominent method for its synthesis is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.netorgsyn.org This reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC, which is then rapidly converted to the final ester by the nucleophilic catalyst, DMAP. researchgate.net The success of this method at room temperature and under mildly basic, non-acidic conditions makes it a valuable tool for synthesizing acid-sensitive esters. orgsyn.org The reaction is applicable to a wide range of carboxylic acids and alcohols, demonstrating the versatility of the DCC/DMAP system. orgsyn.orgsemanticscholar.org This methodology represents a significant contribution as it avoids the need for pre-activated carboxylic acid derivatives. orgsyn.org
Benchmarking of Esterification Catalysts and Reagents
The synthesis of this compound is a classic benchmark for evaluating the efficacy of esterification catalysts and reagents, particularly for sterically hindered alcohols like tert-butyl alcohol. The procedure detailed in Organic Syntheses provides a standardized method against which other catalytic systems can be compared. orgsyn.org This protocol involves the reaction of monoethyl fumarate with an excess of tert-butyl alcohol in dichloromethane, using DCC as the dehydrating agent and DMAP as the catalyst. orgsyn.org
The reaction's efficiency, typically yielding 76-81% of the distilled product, sets a high standard for comparison. orgsyn.orgsemanticscholar.org The conditions are mild, proceeding at 0°C initially and then at room temperature, which is a critical parameter for sensitive substrates. orgsyn.org The choice of DMAP over pyridine (B92270) is crucial; 4-dialkylaminopyridines are far superior nucleophilic catalysts for acylation reactions, a finding that was a significant development in catalysis. semanticscholar.org The reliability of this procedure allows chemists to benchmark new catalysts, coupling agents, or reaction conditions (e.g., different solvents, temperatures) against a well-established and high-yielding transformation.
Below is a data table summarizing the benchmark Steglich esterification for this compound.
Table 1: Benchmark Synthesis of this compound via Steglich Esterification
| Parameter | Details | Reference |
|---|---|---|
| Reactants | Monoethyl fumarate, tert-Butyl alcohol | orgsyn.org |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | orgsyn.orgsemanticscholar.org |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | orgsyn.orgsemanticscholar.org |
| Solvent | Dichloromethane (CH₂Cl₂) | orgsyn.org |
| Temperature | 0°C to Room Temperature | orgsyn.org |
| Yield | 76–81% | orgsyn.orgsemanticscholar.org |
| Key Feature | Mild, non-acidic conditions suitable for acid-sensitive esters. | orgsyn.org |
Application in Green Chemistry Protocols (e.g., Deep Eutectic Solvents)
The principles of green chemistry aim to develop more sustainable chemical processes by reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net While the synthesis of this compound is not explicitly reported as occurring in a deep eutectic solvent (DES), the context of its synthesis is relevant to green chemistry discussions. researchgate.net DESs are emerging as promising green alternatives to conventional volatile organic compounds (VOCs). researchgate.netrsc.org
DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335), malonic acid, or glycerol), which form a eutectic with a melting point much lower than the individual components. rsc.orgscielo.br Their desirable properties include low volatility, high thermal stability, biodegradability, and cost-effectiveness. researchgate.netrsc.org
In the context of esterification, DESs have been successfully used as both solvents and catalysts. scielo.brmdpi.com For instance, a mixture of choline chloride and malonic acid can effectively catalyze the synthesis of pyrroles, and the DES can be recovered and reused multiple times. scielo.br Similarly, choline chloride-based DES have been used for esterification reactions, demonstrating their potential to replace traditional acid catalysts and organic solvents. scielo.brmdpi.com The use of biocatalysts like lipases in DES-buffer mixtures for esterification further enhances the green credentials of these processes. researchgate.net Given these advancements, the synthesis of esters like this compound represents a target reaction for the application of novel DES-based protocols to improve the sustainability of the process.
Integration into Computational Chemistry Libraries for Virtual Screening and Chemical Space Exploration
Computational chemistry leverages computer simulations to study chemical problems, and large digital libraries of molecules are essential for virtual screening, drug discovery, and the exploration of chemical space. nih.govgithub.io Chemical space encompasses all possible molecules and their properties, and exploring it can lead to the discovery of novel compounds with desired functions. researchgate.netrsc.org
While this compound itself is not widely documented in specific computational screening studies, its structural analogs, such as di-tert-butyl fumarate, are indexed in major chemical databases like PubChem. nih.gov These libraries contain crucial computed data that facilitates virtual screening. For a given compound, this includes descriptors like molecular weight, IUPAC name, InChIKey (a hashed structural identifier), and SMILES (a line notation for chemical structures). nih.gov This information allows for rapid searching and filtering of vast numbers of compounds.
Table 2: Computational Descriptors for Di-tert-butyl fumarate (Analogue of this compound)
| Descriptor | Value | Source |
|---|---|---|
| PubChem CID | 5965155 | nih.gov |
| Molecular Formula | C₁₂H₂₀O₄ | nih.gov |
| Molecular Weight | 228.28 g/mol | nih.gov |
| IUPAC Name | ditert-butyl (E)-but-2-enedioate | nih.gov |
| InChIKey | MSVGHYYKWDQHFV-BQYQJAHWSA-N | nih.gov |
| SMILES | CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | nih.gov |
Furthermore, related fumarate derivatives are actively used in computational docking studies to probe the active sites of enzymes. For example, 4-(tert-butyl) 1-methyl 2-phenylfumarate was docked into the active site of an alkene reductase (OPR1) to understand substrate binding. researchgate.net The study analyzed the distances between the substrate and key components of the enzyme, such as the flavin mononucleotide (FMN) cofactor and amino acid residues like Tyrosine 192, to predict its reactivity. researchgate.net Such docking experiments are a cornerstone of virtual screening, where libraries of compounds are computationally tested for their potential to bind to a biological target, thereby prioritizing a smaller number of molecules for experimental synthesis and testing. nih.gov The inclusion of compounds like this compound and its derivatives in these libraries is vital for expanding the chemical space available for such in silico discovery efforts.
Theoretical and Computational Investigations of Tert Butyl Ethyl Fumarate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict the behavior of tert-butyl ethyl fumarate (B1241708) with a high degree of accuracy. rsc.orgnih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic structure of tert-butyl ethyl fumarate is characterized by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as they govern the molecule's reactivity. For fumarates, the HOMO is typically associated with the C=C double bond, making it susceptible to nucleophilic attack, while the LUMO is located on the carbonyl groups, indicating their electrophilic nature.
DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can precisely determine the energies and spatial distributions of these frontier orbitals. researchgate.net This analysis helps in understanding charge transfer processes within the molecule and its interactions with other chemical species. The presence of the electron-withdrawing ester groups significantly influences the electronic properties of the central double bond.
Table 1: Calculated Frontier Orbital Energies for a Model Fumarate System
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Primarily located on the C=C π-bond |
| LUMO | -1.2 | Distributed over the O=C-C=C-C=O conjugated system |
Note: These values are representative for a generic dialkyl fumarate and would be specifically calculated for this compound in a dedicated study.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction mechanisms can be proposed and validated. usp.bracs.orgresearchgate.net
For instance, the addition of a nucleophile to the double bond, a characteristic reaction of fumarates, can be modeled to determine whether the reaction proceeds via a concerted or stepwise mechanism. DFT calculations can locate the transition state structures and calculate their corresponding activation energies, which provides a quantitative measure of the reaction rate. figshare.com For example, in the context of enzymatic reactions, computational studies have been used to investigate the mechanism of fumarate reduction, identifying key intermediates like carbanions. usp.bracs.org Similar approaches can be applied to understand the polymerization of this compound or its hydrolysis.
Conformational Analysis and Isomerization Energies
The presence of the bulky tert-butyl group and the ethyl group introduces significant conformational flexibility in this compound. These groups can rotate around the C-O single bonds, leading to various conformers with different energies. The relative steric bulk of the substituents is a key factor, with the order being tert-butyl > isopropyl > ethyl > methyl. libretexts.org
Computational methods can systematically explore the potential energy surface to identify the most stable conformers. utdallas.edu The energy difference between the trans (fumarate) and cis (maleate) isomers can also be calculated, providing the isomerization energy. For dialkyl fumarates, the trans isomer is generally more stable due to reduced steric hindrance between the ester groups. nih.gov Time-dependent DFT (TD-DFT) can be used to estimate the triplet energies of both the E and Z isomers, which is crucial for understanding photochemical isomerization processes. nih.gov
Table 2: Relative Energies of Fumarate vs. Maleate Isomers
| Isomer | Relative Energy (kcal/mol) | Key Steric Interaction |
| Diethyl Fumarate (trans) | 0 (Reference) | Minimal |
| Diethyl Maleate (cis) | +4.3 | Between ester groups |
Note: This data for a related compound illustrates the typical energy difference. The exact value for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamic processes and intermolecular interactions of this compound in various environments. mdpi.com
Investigation of Intermolecular Interactions and Solvent Effects
MD simulations can model how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules over a period of time, properties like radial distribution functions can be calculated, revealing the local ordering and packing of the molecules in the liquid state. researchgate.net
These simulations are also invaluable for understanding solvation. The interaction energies between this compound and different solvents can be calculated to predict solubility, a key parameter in many applications. researchgate.net For example, Hirshfeld surface analysis, derived from crystallographic data and computational models, can quantify intermolecular contacts such as H⋯H, C⋯H, and O⋯H interactions, providing a detailed picture of the forces governing the crystal packing. iucr.orggrowkudos.com
Studies of Polymer-Solvent Interfaces
For applications involving poly(this compound), MD simulations are essential for studying the behavior of the polymer in solution and at interfaces. These simulations can provide information on the conformation of the polymer chains, their entanglement, and their interaction with solvent molecules. This is particularly important for understanding the properties of polymer films and membranes. While specific studies on poly(this compound) are not prevalent, research on related poly(dialkyl fumarate)s provides a foundation for such investigations. dntb.gov.ua The simulation of polymer-solvent interfaces helps in understanding phenomena like surface wetting, adhesion, and the formation of boundary layers, which are critical for the performance of polymer coatings and composites.
Environmental Fate and Biogeochemical Cycling of Fumarate Esters
Biodegradation Kinetics and Mechanistic Studies
Biodegradation is a primary pathway for the environmental breakdown of many organic compounds, including esters. Fumaric acid, the parent compound of fumarate (B1241708) esters, is a naturally occurring intermediate in the citric acid cycle, a fundamental metabolic pathway in many organisms. wikipedia.org This suggests that the fumarate moiety of the ester is susceptible to microbial degradation.
The biodegradation of fumarate esters likely proceeds via initial hydrolysis of the ester bonds by microbial esterases, releasing fumaric acid and the corresponding alcohols (in the case of tert-butyl ethyl fumarate, tert-butanol (B103910) and ethanol). Fumaric acid can then be readily metabolized by a wide range of microorganisms. wikipedia.org
Studies on other organic compounds have shown that anaerobic biodegradation can occur via the addition of the hydrocarbon to fumarate, a process known as fumarate addition. nih.govfrontiersin.org This mechanism is catalyzed by enzymes like alkylsuccinate synthase and is a key activation step in the anaerobic degradation of alkanes and aromatic hydrocarbons. nih.govfrontiersin.org While this process describes the role of fumarate as a co-substrate, it underscores its importance and reactivity in microbial metabolic pathways.
For analogous compounds, such as dimethyl fumarate (DMF), studies have indicated that it is readily biodegradable. For instance, one study reported 63% degradation of DMF in 5 days under aerobic conditions, classifying it as readily biodegradable. fass.se The biodegradation of the ester is often initiated by the cleavage of the ester bond. nih.gov
The structure of the alcohol moiety can influence the rate of biodegradation. The bulky tert-butyl group in this compound may sterically hinder enzymatic hydrolysis, potentially leading to a slower degradation rate compared to fumarate esters with smaller, linear alkyl groups.
Table 1: Biodegradation Data for Analogous Fumarate Esters
| Compound | Test System | Degradation | Time | Reference |
|---|
This table presents data for an analogous compound due to the lack of specific data for this compound.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis in Environmental Media)
Abiotic degradation mechanisms, including hydrolysis and photolysis, are significant in determining the environmental persistence of fumarate esters.
Hydrolysis: Ester hydrolysis is a key abiotic degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature. Fumarate esters, like other esters, are susceptible to hydrolysis, which breaks the ester bond to form fumaric acid and the corresponding alcohols.
Studies on dimethyl fumarate (DMF) and other fumaric acid esters have shown that hydrolysis is significantly faster in alkaline conditions (higher pH) compared to acidic or neutral conditions. google.comnih.gov For example, DMF is rapidly hydrolyzed to monomethyl fumarate (MMF) at pH 8, but is stable at pH 1. nih.gov The hydrolysis can also be catalyzed by esterases present in the environment. google.com The tert-butyl group is known to decrease the rate of hydrolysis compared to smaller alkyl groups due to steric hindrance. researchgate.net
A study on the hydrolysis of diethyl fumarate indicated that the first hydrolysis step is slower than the second. ias.ac.in The stability of dimethyl fumarate has been investigated across a pH range of 1-9, showing it to be most susceptible to hydrolysis under both acidic and alkaline conditions. nih.gov
Photolysis: Photolysis, or degradation by light, can also contribute to the breakdown of organic compounds in the environment, particularly in sunlit surface waters and the atmosphere. Some studies have investigated the photolytic behavior of related compounds. For instance, the photolysis of diethyl fumarate has been studied in the context of trapping a siloxycarbene, indicating its reactivity under photochemical conditions. cdnsciencepub.com Other research has explored the phototransformations of aziridinylmaleates and -fumarates, further suggesting that the fumarate structure can be susceptible to photochemical reactions. acs.org However, specific data on the direct photolysis rates and quantum yields for this compound in environmental media are not readily available.
Table 2: Abiotic Degradation Information for Analogous Fumarate Esters
| Compound | Degradation Process | Conditions | Observation | Reference |
|---|---|---|---|---|
| Dimethyl Fumarate | Hydrolysis | pH 8 (alkaline) | Rapid hydrolysis to monomethyl fumarate | nih.gov |
| Dimethyl Fumarate | Hydrolysis | pH 1 (acidic) | Stable | nih.gov |
| Diethyl Fumarate | Hydrolysis | Acidic (dioxane-water) | Studied as a consecutive first-order reaction | ias.ac.in |
This table presents data for analogous compounds due to the lack of specific data for this compound.
Environmental Persistence and Mobility Assessment
The persistence of a chemical in the environment is a function of its resistance to both biotic and abiotic degradation processes. Based on the available data for analogous compounds, this compound is expected to undergo hydrolysis, particularly in alkaline waters, and biodegradation. The presence of the tert-butyl group might slow these processes compared to simpler alkyl fumarates, potentially increasing its persistence.
Environmental mobility describes the movement of a chemical through different environmental compartments such as soil, water, and air. Key parameters used to assess mobility include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), often expressed as Log Kow or LogP.
A higher water solubility and lower LogP value generally indicate higher mobility in water, while a higher vapor pressure suggests a greater tendency to partition into the atmosphere. The LogP value for this compound is estimated to be 1.44740. chemsrc.com This relatively low LogP suggests a moderate potential for partitioning from water into organic matter and a relatively high mobility in soil and water.
For comparison, the LogP of dimethyl fumarate is approximately 0.74. fishersci.se Compounds with low LogP values are generally not expected to bioaccumulate significantly in organisms. Dimethyl fumarate is expected to have very high mobility in soil. nih.gov
The environmental mobility of this compound in soil will be influenced by its adsorption to soil organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) can be estimated from LogP. A lower Koc value indicates weaker adsorption and therefore higher mobility in soil. Based on its estimated LogP, this compound would be expected to have a relatively low Koc and thus be mobile in soil, with the potential to leach into groundwater.
Table 3: Physicochemical Properties and Mobility Indicators for this compound and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility | Mobility Potential | Reference |
|---|---|---|---|---|---|---|
| This compound | C10H16O4 | 200.23 | 1.44740 | Data not available | High mobility in soil and water | chemsrc.com |
| Dimethyl Fumarate | C6H8O4 | 144.13 | 0.74 | Data not available | Very high mobility in soil | fishersci.senih.gov |
Data for analogous compounds are provided for context.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl ethyl fumarate in laboratory settings?
this compound can be synthesized via acid-catalyzed esterification of fumaric acid with tert-butanol and ethanol. Solid acid catalysts like Fe₂(SO₄)₃·xH₂O or sulfated Fe₂O₃ (SO₄²⁻/Fe₂O₃) are recommended for environmentally friendly and efficient synthesis. Reaction optimization should focus on molar ratios (e.g., alcohol-to-acid ratio), catalyst loading (5–10 wt%), and temperature (80–120°C). Post-synthesis purification via vacuum distillation or column chromatography is critical to achieve high purity (>95%) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Confirm the trans-configuration of the fumarate moiety via coupling constants (J = 15–16 Hz for vinyl protons in ¹H NMR) and tert-butyl/ethyl group assignments.
- FT-IR : Identify ester carbonyl stretches (~1720–1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- GC-MS/HPLC : Use ethyl acetate or hexane:ethyl acetate mobile phases for purity analysis. Reference the InChIKey
CZFQVAZEWFKUTC-VOTSOKGWSA-N(CAS 107679-25-4) for spectral matching .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers/acids (e.g., HNO₃, H₂SO₄) to prevent decomposition .
- PPE : Use nitrile gloves, safety goggles, and lab coats. For spills, employ absorbent materials (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency during this compound synthesis?
Discrepancies in catalyst performance (e.g., Fe₂(SO₄)₃ vs. SO₄²⁻/Fe₂O₃) may arise from hydration states, surface acidity, or pore structure. Conduct controlled experiments to assess:
- Catalyst activation (e.g., calcination temperature for SO₄²⁻/Fe₂O₃).
- Leaching tests (ICP-MS for Fe³⁺ in reaction mixtures).
- Kinetic studies (Arrhenius plots) to compare activation energies .
Q. What are the implications of this compound’s stability under varying pH and temperature conditions?
- Thermal Stability : Decomposition above 150°C may release CO₂ and tert-butanol, confirmed via TGA-DSC.
- pH Sensitivity : Hydrolysis occurs under strong acidic (pH < 2) or alkaline (pH > 10) conditions, yielding fumaric acid and alcohols. Monitor degradation using pH-adjusted stability chambers and HPLC .
Q. How can computational modeling predict this compound’s environmental persistence and sorption behavior?
Apply quantitative structure-activity relationship (QSAR) models using logP (1.6) and molecular polarizability (calculated from SMILES O(C(/C=C/C(=O)OCC)=O)C(C)(C)C). Compare with experimental soil sorption data (Koc values) from ethyl tert-butyl ether analogs to estimate mobility in aquatic systems .
Q. What mechanistic insights explain the reactivity of this compound in alkoxide-catalyzed additions?
The electron-deficient double bond in fumarate esters undergoes Michael additions with nucleophiles (e.g., amines, thiols). Density functional theory (DFT) studies reveal transition-state stabilization via tert-butyl group steric effects, which reduce side reactions (e.g., ester hydrolysis). Validate using kinetic isotope effects (KIEs) and deuterated substrates .
Q. How does the tert-butyl group influence regioselectivity in esterification compared to methyl or ethyl analogs?
The bulky tert-butyl group enhances steric hindrance, favoring transesterification at the ethyl ester moiety rather than the tert-butyl site. Compare reaction rates using competitive experiments with mixed alcohols (e.g., ethanol vs. tert-butanol) and monitor via ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
